molecular formula C12H8O2 B033981 naphtho[2,1-b]furan-1(2H)-one CAS No. 19997-42-3

naphtho[2,1-b]furan-1(2H)-one

Cat. No. B033981
CAS RN: 19997-42-3
M. Wt: 184.19 g/mol
InChI Key: IONYAPWXJUCNPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphtho[2,1-b]furan derivatives has been explored through various methods, including platinum-catalyzed tandem reactions, pseudo-four-component domino reactions using nanocatalysts, and multicomponent reactions facilitated by microwave irradiation or solvent-free conditions. These methods illustrate the compound's accessibility through efficient and innovative synthetic routes (Hao Wei et al., 2009), (Elmira Salami-Ranjbaran et al., 2015), (Mohammad Akrami Abarghooei et al., 2017).

Molecular Structure Analysis

Structural studies, including X-ray diffraction, have confirmed the crystalline structure and planarity of the furan ring within the naphtho[2,1-b]furan-1(2H)-one molecule. These studies provide crucial insights into the molecular geometry, which is fundamental for understanding its reactivity and interactions (E. Shruthi et al., 2012).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including cycloadditions, domino reactions, and electrophilic substitutions, showcasing its chemical versatility. These reactions enable the functionalization of the compound, further expanding its utility in organic synthesis (M. Adib et al., 2009), (K. C. Ravindra et al., 2006).

Scientific Research Applications

  • Chemical Reactions : Naphtho[2,1-b]furan-1(2H)-one is noted for its usefulness in electrophilic substitution reactions and hydrogenation reactions (Horaguchi & Abe, 1978).

  • Biological Activities : Derivatives like 2-alkylnaphtho[2,1-b]furans show various biological activities, including antibacterial and anticancer properties (Wodnicka, Kwiecień, & Śmist, 2015).

  • Structural Analysis : Ethyl naphtho[2,1-b]furan-2-carboxylate, a novel compound, has been studied for its structural properties in the monoclinic crystal system (Shruthi et al., 2012).

  • Oxidation Processes : Research has shown that 2H-naphtho[1,8-bc]furan can be oxidized to 8-hydroxy-1-naphthaldehyde, a compound structurally similar to gossypol (Berry & Smith, 1972).

  • Pharmacological Studies : Various synthesized compounds, including triazolothiadiazoles containing naphtho[2,b]furan, have been evaluated for their pharmacological effects (Ravindra, Vagdevi, & Vaidya, 2008).

  • Synthesis Techniques : A platinum-catalyzed tandem reaction has been shown to be an efficient method to synthesize naphtho[1,2-b]furan (Wei, Zhai, & Xu, 2009).

  • Antimicrobial and Anti-inflammatory Properties : Synthesized derivatives, such as 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles, exhibit antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities (Kumaraswamy et al., 2008).

  • Metabolic Studies : The oxidative metabolism of naphtho[2,1-b]furan, influenced by methoxy and nitro groups, yields metabolites from both the furan and benzene rings (Strapelias et al., 1992).

Safety and Hazards

The safety data sheet for naphtho[2,1-b]furan-1(2H)-one suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

benzo[e][1]benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONYAPWXJUCNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362987
Record name naphtho[2,1-b]furan-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19997-42-3
Record name naphtho[2,1-b]furan-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-(2-naphthoxy)acetic acid (3.06 g, 15.1 mmol) and oxalyl chloride (7 mL, 80.3 mmol) was heated at reflux for 45 min, then allowed to cool and concentrated under reduced pressure. The residue was dissolved in toluene, and to this was added aluminium chloride (2.40 g, 18.1 mmol). The resulting mixture was stirred at room temperature for 1 h, then poured into ice. The organic phase was separated and washed with saturated aqueous NaCl. Removal of the solvent in vacuo provided the title compound (2.71 g, 97%).
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

N-{1-(1,2-Dihydronaphtho[2,1-b]furyl}-N-hydroxyurea. To a solution of N-{1-(1,2-dihydronaphtho[2,1-b]furyl}-N-hydroxyamine (698 mg, 3.5 mmol) in THF (10 mL) was added trimethylsilylisocyanate (0.94 mL, 7.0 mmol). The resulting solution was heated at 60° C. for 1 h, then allowed to cool and concentrated under reduced pressure. The residue was dissolved in EtOAc and washed successively with H2O and saturated aqueous NaCl. The solvent was removed in vacuo. The residue was triturated with Et2O and recrystallized from MeOH/CH2Cl2 /hexanes to provide the title compound (93 mg, 11%). m.p. 194.5°-195.5° C.
Name
1-(1,2-Dihydronaphtho[2,1-b]furyl}-N-hydroxyurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-(1,2-dihydronaphtho[2,1-b]furyl}-N-hydroxyamine
Quantity
698 mg
Type
reactant
Reaction Step Two
Quantity
0.94 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different synthetic approaches to produce enantiomerically enriched naphtho[2,1-b]furan-1(2H)-ones?

A1: Two primary methods have been reported for the synthesis of enantiomerically enriched naphtho[2,1-b]furan-1(2H)-ones:

  • Copper-catalyzed asymmetric oxidative cross-coupling: This method utilizes a copper catalyst and molecular oxygen to facilitate the reaction between 2-naphthols and aryl methyl ketones. This approach provides good yields (52-89%) and enantiomeric excesses (up to 87%) for various functionalized naphtho[2,1-b]furan-1(2H)-ones. []
  • Iodine-promoted oxidative cross-coupling/annulation: This method employs molecular iodine to promote the oxidative coupling and annulation of 2-naphthols with methyl ketones. This strategy, while not focused on enantioselectivity, efficiently constructs a new quaternary carbon center within the 3(2H)-furanone ring system. []

Q2: What are the proposed mechanisms for these synthetic approaches?

A2:

  • Copper-catalyzed asymmetric oxidative cross-coupling: The mechanism is proposed to involve the formation of a chiral copper enolate intermediate, which undergoes asymmetric addition to the 2-naphthol. []
  • Iodine-promoted oxidative cross-coupling/annulation: The proposed mechanism involves a self-sequenced pathway: initial iodination of the 2-naphthol, followed by Kornblum oxidation, Friedel-Crafts alkylation with the methyl ketone, and a final oxidation/cyclization step to form the naphtho[2,1-b]furan-1(2H)-one. []

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